molecular formula C4H7NO4 B8698000 2-nitroethyl Acetate

2-nitroethyl Acetate

Cat. No.: B8698000
M. Wt: 133.10 g/mol
InChI Key: WFOWWWKKYONWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitroethyl Acetate is a useful research compound. Its molecular formula is C4H7NO4 and its molecular weight is 133.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

2-nitroethyl acetate

InChI

InChI=1S/C4H7NO4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3

InChI Key

WFOWWWKKYONWQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

64 g nitroethanol, 50 ml glacial acetic acid, 250 ml benzene and 5 drops conc. H2SO4 were refluxed, using a water separator for 8 hours; 12 ml of H2O were collected. The solution was evaporated and vacuum distilled (1 mm at 60° C) yielding 89 g colorless nitroethylacetate.
Name
nitroethanol
Quantity
64 g
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reactant
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Quantity
50 mL
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reactant
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250 mL
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reactant
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Synthesis routes and methods II

Procedure details

This compound was prepared according to M. E. Flaugh, T. A. Crowell, J. A. Clemens, B. D. Sawyer J. Med. Chem., 1979, 22, pp. 63-68. Acetic anhydride (8.06 g, 79.0 mmol) and NaOAc (1.45 g, 17.7 mmol) were mixed and heated. Two drops of pyridine were added. 2-nitroethanol (6.45 g, 70.8 mmol) was carefully added to the suspension at 30-35° C. during 30 min. Thereafter the mixture was stirred overnight at room temperature. The next morning the mixture contained undissolved NaOAc and a new orange precipitate. The reaction mixture was taken up between CHCl3 and water, washed 1× with water, 1× with brine and dried with MgSO4. Thereafter the solvent was evaporated under reduced pressure at 40° C. The remaining orange oil was co-evaporated first with chloroform and then five times with toluene and finally with chloroform to get the 6.90 g of pure compound.
Quantity
8.06 g
Type
reactant
Reaction Step One
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Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
6.45 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Ex-2a) A mixture of sodium acetate (6.4 g, 78 mmol) and acetic anhydride (30 mL, 330 mmol) was stirred at 0-5° C. To this slurry was added 2-nitroethanol (30 g, 280 mmol) dropwise over a period of approximately 1 hour. After the 2-nitroethanol addition, the orange reaction mixture was stirred at 0-5° C. for an additional hour and then at ambient temperature for approximately 70 min, the exotherm of the reaction increased the temperature to 30° C. and the mixture was cooled with an ice bath to 20° C. The reaction was then stirred at ambient temperature under N2 overnight. The reaction mixture was diluted with ethyl acetate (EtOAc, 40 mL) and saturated brine (80 mL). The layers were separated and the bottom aqueous layer was extracted again with ethyl acetate (25 mL). The combined ethyl acetate layers were washed once with saturated brine (50 mL), dried (MgSO4), filtered and concentrated to afford 38 g of 2-nitroethylacetate as a reddish orange oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
80 mL
Type
solvent
Reaction Step Four

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